N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antimicrobial Activity
- Dual Inhibition of DHPS and DHFR Enzymes : Compounds incorporating sulfonamide functionalities have been designed to inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. This dual inhibition approach has shown significant antimicrobial activities against tested bacterial and fungal strains, with some compounds demonstrating potent enzyme inhibition with low IC50 values, indicating their effectiveness in inhibiting both targeted enzymes simultaneously (Azzam, Elsayed, & Elgemeie, 2020).
Carbonic Anhydrase Inhibition for Ocular Applications
- Inhibitors of Ocular Carbonic Anhydrase : Derivatives related to sulfonamides have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Certain derivatives demonstrated potent ocular hypotensive activity, highlighting their therapeutic potential in ocular diseases (Graham et al., 1989).
Drug Development for Cardiovascular and Metabolic Diseases
- Angiotensin II Antagonists : Sulfonamide derivatives have also been investigated for their potential as angiotensin II (AII) antagonists, showing high affinity for the AT1 receptor subtype. These compounds have shown promising results in in vivo evaluations for the inhibition of the AII pressor response, indicating their potential application in treating cardiovascular diseases (Ashton et al., 1994).
Novel Therapeutic Agents
- Carbonic Anhydrase Inhibitors for Therapeutic Use : New classes of [1,4]oxazepine-based primary sulfonamides have been synthesized, exhibiting strong inhibition of human carbonic anhydrases. This demonstrates their potential as therapeutic agents, particularly for conditions where inhibition of carbonic anhydrase is beneficial (Sapegin et al., 2018).
Antimalarial and Antiviral Potential
- Antimalarial Sulfonamides as COVID-19 Drug Candidates : Theoretical and docking studies of certain sulfonamide derivatives have suggested their potential as antimalarial agents, and their ADMET profiles indicate suitability for further investigation as COVID-19 therapeutics. This highlights the versatile application of sulfonamide derivatives in addressing infectious diseases (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
4-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-24(2)16-30-22-15-19(11-14-21(22)26(3)23(24)27)25-31(28,29)20-12-9-18(10-13-20)17-7-5-4-6-8-17/h4-15,25H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPCSNEPDZEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.